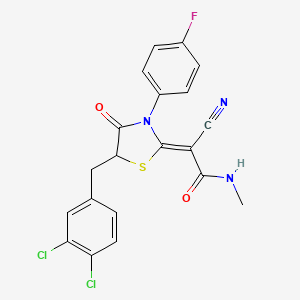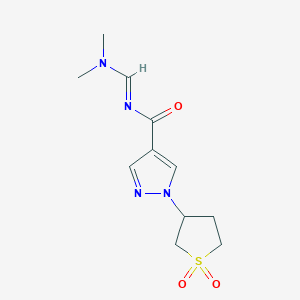
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-4-oxo-4-phenylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-4-oxo-4-phenylbutanamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, the primary inhibitory neurotransmitter in the central nervous system. CPP-115 has shown potential as a treatment for a variety of neurological disorders, including epilepsy, addiction, and anxiety.
作用機序
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-4-oxo-4-phenylbutanamide works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA. By blocking this enzyme, N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-4-oxo-4-phenylbutanamide increases the levels of GABA in the brain, leading to increased inhibition of neuronal activity. This mechanism of action is similar to that of the widely used antiepileptic drug valproate.
Biochemical and Physiological Effects:
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-4-oxo-4-phenylbutanamide has been shown to have a number of biochemical and physiological effects. In addition to increasing brain levels of GABA, it has been shown to reduce the activity of the excitatory neurotransmitter glutamate. It has also been shown to increase the expression of certain GABA receptor subtypes in the brain.
実験室実験の利点と制限
One advantage of N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-4-oxo-4-phenylbutanamide is its high potency and selectivity for GABA transaminase. This makes it a useful tool for studying the role of GABA in various neurological disorders. However, its high potency also means that it can be toxic at high doses, making careful dosing and monitoring essential.
List of
将来の方向性
1. Further studies are needed to determine the long-term safety and efficacy of N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-4-oxo-4-phenylbutanamide in humans.
2. Studies are needed to determine the optimal dosing and administration schedule for N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-4-oxo-4-phenylbutanamide in various neurological disorders.
3. The potential of N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-4-oxo-4-phenylbutanamide as a treatment for other neurological disorders, such as Parkinson's disease and schizophrenia, should be explored.
4. The effects of N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-4-oxo-4-phenylbutanamide on other neurotransmitter systems, such as dopamine and serotonin, should be investigated.
5. The potential of N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-4-oxo-4-phenylbutanamide as a tool for studying the role of GABA in normal brain function should be explored.
6. The development of more selective and less toxic GABA transaminase inhibitors should be pursued.
In conclusion, N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-4-oxo-4-phenylbutanamide is a promising compound with potential applications in the treatment of a variety of neurological disorders. Its high potency and selectivity for GABA transaminase make it a useful tool for studying the role of GABA in normal brain function and in neurological disorders. However, further research is needed to determine its long-term safety and efficacy in humans and to explore its potential as a treatment for other neurological disorders.
合成法
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-4-oxo-4-phenylbutanamide can be synthesized through a multi-step process involving the reaction of cyclopropylamine with 3-acetyl-4-phenylbutanoic acid, followed by a series of chemical transformations including reduction, cyclization, and acylation. The resulting compound is a white crystalline powder with a molecular weight of 315.4 g/mol.
科学的研究の応用
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-4-oxo-4-phenylbutanamide has been the subject of extensive scientific research, both in vitro and in vivo. In animal studies, N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-4-oxo-4-phenylbutanamide has been shown to increase brain levels of GABA and to reduce seizures in models of epilepsy. It has also been shown to reduce drug-seeking behavior in models of addiction and to reduce anxiety-like behavior in models of anxiety.
特性
IUPAC Name |
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-4-oxo-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c20-15(12-4-2-1-3-5-12)8-9-16(21)18-13-10-17(22)19(11-13)14-6-7-14/h1-5,13-14H,6-11H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXYSWUCMSOSYBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC(CC2=O)NC(=O)CCC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-4-oxo-4-phenylbutanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

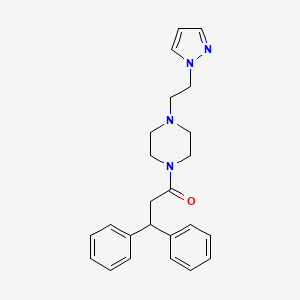
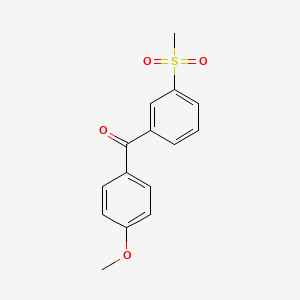
![N-(4-methylbenzyl)-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B2883881.png)
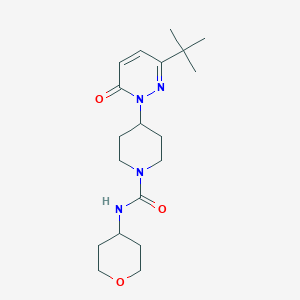
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-5-cyclopropylisoxazole-3-carboxamide](/img/structure/B2883883.png)
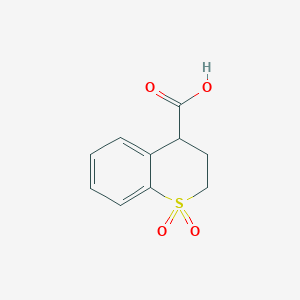
![1-Methylspiro[2-oxabicyclo[2.1.1]hexane-3,3'-oxetane]-4-carboxylic acid](/img/structure/B2883885.png)
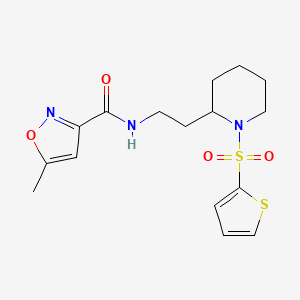


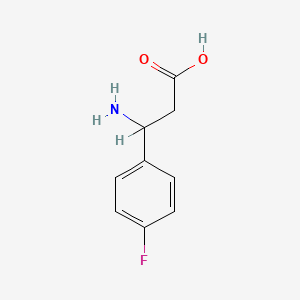
![1-([2,3'-Bipyridin]-4-ylmethyl)-3-(4-chlorobenzyl)urea](/img/structure/B2883896.png)
